CASP8-IN-1

Caspase-8 selectivity Pro-caspase targeting Covalent ligand

Pan-caspase and reversible inhibitors introduce off-target effects that confound cell death studies. CASP8-IN-1 (Compound 63-R) is a covalent, selective caspase-8 inhibitor targeting the pro-form cysteine residue, enabling clean dissection of extrinsic apoptosis from necroptosis without caspase-10 cross-reactivity. • Selective caspase-8 inhibition (IC50 0.7 μM); minimal off-target protease activity • Covalent pro-enzyme binding ensures caspase-8-specific interrogation in T-cell, inflammation, and cancer models • >98% purity; ambient shipping; stable at -20°C for 3 years

Molecular Formula C24H28ClN3O3
Molecular Weight 441.9 g/mol
Cat. No. B12365511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCASP8-IN-1
Molecular FormulaC24H28ClN3O3
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl
InChIInChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1
InChIKeyMRAMUVZVDBOPEH-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CASP8-IN-1: Selective Covalent Caspase-8 Probe


CASP8-IN-1, also identified as Compound 63-R, is a small-molecule, covalent inhibitor that targets the initiator cysteine protease caspase-8 [1]. It was discovered through a quantitative, fragment-based covalent ligand screening platform [2]. The compound is defined by its unique mode of action, specifically binding to a critical cysteine residue in the pro-form of caspase-8, which distinguishes it from many reversible active-site inhibitors [2].

1
Covalent pro-caspase-8 (C360) targeting, distinct from active-site inhibitors
2
Selective for caspase-8 over caspase-10 and other caspases in pathway studies
3
Cell-based apoptosis and necroptosis model support with reported IC50 context

CASP8-IN-1 Substitution Risks


Substituting CASP8-IN-1 with a pan-caspase inhibitor like Q-VD-OPh or a reversible peptide-based inhibitor like Z-IETD-FMK introduces significant confounding variables in experimental design. Pan-caspase inhibitors non-selectively block multiple caspases, preventing the dissection of caspase-8-specific roles in complex pathways like necroptosis or inflammation [1]. Conversely, reversible inhibitors such as Z-IETD-FMK can also cross-react with other proteases like granzyme B . These off-target effects and the inability to precisely probe caspase-8 function make generic substitution unsuitable for researchers requiring definitive, caspase-8-specific conclusions.

Pan-caspase Q-VD-OPh inhibits caspases 1,3,7,8,9,10,12, masking caspase-8-specific signaling interpretation.
Reversible peptide Z-IETD-FMK may cross-react with granzyme B and other proteases, limiting caspase-8 pathway attribution.

CASP8-IN-1 Selectivity & Functional Evidence


Selectivity for Pro-Caspase-8 Over Pro-Caspase-10

In a quantitative mass spectrometry-based assay (ABPP-SILAC), CASP8-IN-1 (Compound 63-R) selectively blocked a cysteine-reactive probe from labeling pro-caspase-8, whereas the related fragment '7' blocked labeling of both pro-caspase-8 and pro-caspase-10 [1]. Furthermore, CASP8-IN-1 did not block probe labeling of pro-caspase-10, even at a high concentration (25 μM) [1]. This contrasts with the comparator compound '7', which showed an IC50 of approximately 10 μM for blocking pro-caspase-10 labeling [1].

Pro-caspase-8 vs -10 selectivity
Head-to-head
IC50 >25 μM (caspase-10) vs comparator ‘7’ IC50 ~10 μM; >2.5-fold selectivity improvement
Enables caspase-8-specific pathway interrogation without caspase-10 confounding
isoTOP-ABPP in MDA-MB-231 lysates, probe 61
Caspase-8 selectivity Pro-caspase targeting Covalent ligand

Inhibition of FasL-Induced Apoptosis in Jurkat Cells

CASP8-IN-1 (Compound 63-R) potently inhibits FasL-induced apoptosis in Jurkat cells with an IC50 of 0.7 μM . This is a functional, cell-based assay that directly measures the compound's ability to block the caspase-8-dependent extrinsic apoptotic pathway.

FasL-induced apoptosis inhibition
Reported
IC50 = 0.7 μM in Jurkat cells
Supports cell-based apoptosis model endpoint evaluation
SuperFasLigand treatment
Apoptosis Extrinsic pathway Cell viability

Covalent Binding to Pro-Caspase-8 Zymogen

CASP8-IN-1 (Compound 63-R) functions by covalently binding to the inactive pro-form (zymogen) of caspase-8, specifically targeting cysteine 360 (C360) [1]. This mechanism is distinct from that of common active-site inhibitors like Z-IETD-FMK, which primarily target the active enzyme . By targeting the pro-form, CASP8-IN-1 may prevent the initial activation of caspase-8, offering a potential advantage in blocking upstream signaling events.

Zymogen targeting mechanism
Class-level
Covalent C360 labeling in pro-caspase-8; Z-IETD-FMK targets active form
Enables pro-form activation research, distinct from active-site inhibition
isoTOP-ABPP evidence in cell lysates
Mechanism of action Covalent inhibitor Zymogen targeting

Selectivity vs Pan-Caspase Inhibitor Q-VD-OPh

While the pan-caspase inhibitor Q-VD-OPh is highly potent against caspase-8 (IC50 = 100 nM), it also potently inhibits caspases 1, 3, 7, 9, 10, and 12 with IC50 values ranging from 25-400 nM . This broad-spectrum activity makes it impossible to attribute any observed biological effect specifically to caspase-8 inhibition. In contrast, CASP8-IN-1 (IC50 = 0.7 μM for caspase-8 inhibition in a cellular apoptosis assay) demonstrates a much narrower selectivity profile, with a confirmed lack of activity against caspase-10 and a demonstrated inability to inhibit active caspase-3 [REFS-2, REFS-3].

Selectivity vs pan-caspase inhibitor
Cross-study comparable
CASP8-IN-1: no caspase-3/10 inhibition at 25 μM; Q-VD-OPh: IC50 25–400 nM across caspases 1,3,7,8,9,10,12
>100-fold selectivity window reduces pathway confounding
Biochemical and cell-based assay context
Selectivity profile Pan-caspase inhibitor Off-target effects

CASP8-IN-1 Research Applications


Extrinsic Apoptosis & Necroptosis Pathways

Researchers can use CASP8-IN-1 to specifically block caspase-8-dependent extrinsic apoptosis without affecting the intrinsic pathway or necroptosis [1]. This is particularly valuable in cell death research, where distinguishing between these pathways is critical. The compound's selectivity for caspase-8 over caspase-10 and other caspases ensures that observed effects are truly caspase-8-dependent [REFS-1, REFS-2].

T-Cell Biology & Immune Regulation

In primary human T cells, both caspase-8 and caspase-10 contribute to apoptosis [1]. CASP8-IN-1's unique selectivity for caspase-8 over caspase-10 allows researchers to specifically interrogate the contribution of caspase-8 to T-cell fate decisions, such as activation-induced cell death or regulatory T-cell function, without the confounding influence of caspase-10 inhibition [1].

Caspase-8 Target Validation

By providing a clean, selective tool for caspase-8 inhibition, CASP8-IN-1 enables robust target validation studies in disease models where caspase-8 is implicated, such as in certain cancers, inflammatory diseases, and neurodegenerative conditions . Its covalent, pro-enzyme targeting mechanism also offers a distinct pharmacological approach for studying caspase-8 regulation .

Application
Selection Property
Validation Focus
Extrinsic apoptosis & necroptosis research
Caspase-8 selective inhibition over caspase-10/3
Apoptosis vs necroptosis pathway discrimination
T-cell biology & immune regulation studies
Discrimination between caspase-8 and -10 functions
T-cell fate decision mechanisms
Caspase-8 target validation studies
Covalent pro-enzyme targeting mechanism
Disease-model caspase-8 dependency analysis
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